Ibuprofenyl-coa

描述

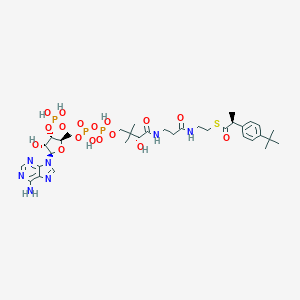

Ibuprofenyl-coenzyme A is a metabolic intermediate formed during the metabolic inversion of ibuprofenThe formation of ibuprofenyl-coenzyme A involves the conjugation of ibuprofen with coenzyme A, a crucial molecule in various biochemical pathways .

准备方法

Synthetic Routes and Reaction Conditions

The formation of ibuprofenyl-coenzyme A occurs through the metabolic inversion of ibuprofen. This process involves the formation, epimerization, and hydrolysis of the coenzyme A thioester. In laboratory settings, ®-ibuprofen is incubated with liver homogenates or microsomes to facilitate the formation of ibuprofenyl-coenzyme A .

Industrial Production Methods

Industrial production of ibuprofenyl-coenzyme A is not common due to its role as a metabolic intermediate rather than a final product. the synthesis of ibuprofen itself involves several steps, including Friedel-Crafts acylation, hydrogenation, and resolution of enantiomers .

化学反应分析

Types of Reactions

Ibuprofenyl-coenzyme A undergoes several types of reactions, including:

Epimerization: Conversion between ®- and (S)-ibuprofenyl-coenzyme A.

Hydrolysis: Breakdown of ibuprofenyl-coenzyme A to release ibuprofen and coenzyme A.

Common Reagents and Conditions

Epimerization: Requires liver homogenates or microsomes.

Hydrolysis: Occurs in the presence of water and specific enzymes.

Major Products Formed

Epimerization: Produces both ®- and (S)-ibuprofenyl-coenzyme A.

Hydrolysis: Produces ibuprofen and coenzyme A.

科学研究应用

Ibuprofenyl-coenzyme A is primarily studied in the context of drug metabolism and pharmacokinetics. It provides insights into the metabolic pathways of ibuprofen and the role of coenzyme A in drug metabolism. Research on ibuprofenyl-coenzyme A helps in understanding the stereoselective inversion of ibuprofen and its implications for drug efficacy and safety .

作用机制

Ibuprofenyl-coenzyme A exerts its effects through the metabolic inversion of ibuprofen. The process involves the formation of the coenzyme A thioester, followed by epimerization and hydrolysis. This inversion is facilitated by enzymes involved in lipid metabolism, such as fatty acyl-coenzyme A synthetases .

相似化合物的比较

Similar Compounds

Naproxenyl-coenzyme A: Formed from naproxen, another nonsteroidal anti-inflammatory drug.

Ketoprofenyl-coenzyme A: Formed from ketoprofen, a nonsteroidal anti-inflammatory drug similar to ibuprofen.

Uniqueness

Ibuprofenyl-coenzyme A is unique due to its role in the stereoselective inversion of ibuprofen. This inversion is crucial for the pharmacological activity of ibuprofen, as the (S)-enantiomer is more potent in inhibiting cyclooxygenase enzymes compared to the ®-enantiomer .

生物活性

Ibuprofenyl-CoA is a significant metabolic intermediate in the biotransformation of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Understanding its biological activity is crucial for elucidating the pharmacokinetics and pharmacodynamics of ibuprofen, particularly regarding its enantiomers. This article explores the biological activity of this compound, focusing on its metabolic pathways, enzyme interactions, and implications for drug efficacy and safety.

Overview of this compound

This compound is formed through the conjugation of ibuprofen with coenzyme A (CoA), resulting in a thioester that plays a pivotal role in the metabolism of ibuprofen. The compound exists in two enantiomeric forms: (R)-ibuprofenyl-CoA and (S)-ibuprofenyl-CoA. The conversion between these forms, known as epimerization, is essential for the pharmacological activity of ibuprofen since the (S)-enantiomer is primarily responsible for its therapeutic effects.

Formation and Hydrolysis

The formation of this compound occurs in the liver, where acyl-CoA synthetase catalyzes the reaction. Once formed, this compound can undergo hydrolysis or epimerization. Research indicates that rat liver mitochondria are particularly efficient at both processes, while human liver homogenates show similar hydrolysis rates but less effective epimerization capabilities .

Table 1: Rates of Epimerization and Hydrolysis

| Enzyme Preparation | Epimerization Rate | Hydrolysis Rate |

|---|---|---|

| Rat Liver Mitochondria | High | High |

| Rat Liver Microsomes | Low | Moderate |

| Rat Liver Cytosol | Moderate | Low |

| Human Liver Homogenate | Moderate | High |

Role of AMACR

Alpha-methylacyl-CoA racemase (AMACR) has been identified as a key enzyme involved in the stereoconversion of this compound from its inactive (R)-form to the active (S)-form . This conversion is critical as it enhances the biological activity of ibuprofen. Studies have shown that AMACR expression is upregulated in certain cancers, suggesting a potential link between ibuprofen metabolism and cancer biology .

Case Study: AMACR and Prostate Cancer

Research has indicated that AMACR is overexpressed in prostate cancer tissues. Inhibition of AMACR has been shown to slow the growth of prostate cancer cell lines, indicating that targeting this enzyme could be a novel therapeutic strategy . This highlights the dual role of ibuprofen metabolism not only in pain relief but also in potential cancer treatment pathways.

Reactive Metabolites

This compound can form reactive metabolites that may bind covalently to proteins, potentially leading to adverse effects. Studies have quantified covalent binding levels, revealing significant interactions with proteins at concentrations reaching up to 8600 pmol drug eq./mg protein . Understanding these interactions is crucial for assessing the safety profile of ibuprofen.

属性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-(4-tert-butylphenyl)propanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N7O17P3S/c1-19(20-7-9-21(10-8-20)33(2,3)4)32(46)62-14-13-36-23(42)11-12-37-30(45)27(44)34(5,6)16-55-61(52,53)58-60(50,51)54-15-22-26(57-59(47,48)49)25(43)31(56-22)41-18-40-24-28(35)38-17-39-29(24)41/h7-10,17-19,22,25-27,31,43-44H,11-16H2,1-6H3,(H,36,42)(H,37,45)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)/t19-,22+,25+,26+,27-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWPNTKLVZJJLA-FTEDYNDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347967 | |

| Record name | Ibuprofenyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

955.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135027-64-4 | |

| Record name | Ibuprofenyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135027644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofenyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。